molecular formula C13H21NO B13249056 [(2,3-Dimethylphenyl)methyl](2-ethoxyethyl)amine

[(2,3-Dimethylphenyl)methyl](2-ethoxyethyl)amine

Cat. No.: B13249056
M. Wt: 207.31 g/mol
InChI Key: BWNUQMNADUMENJ-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)methylamine is a secondary amine featuring a 2,3-dimethylphenylmethyl group attached to a 2-ethoxyethylamine backbone. The compound’s structure combines aromatic and ether functionalities, which may influence its physicochemical properties, such as solubility, lipophilicity, and reactivity.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]-2-ethoxyethanamine

InChI

InChI=1S/C13H21NO/c1-4-15-9-8-14-10-13-7-5-6-11(2)12(13)3/h5-7,14H,4,8-10H2,1-3H3

InChI Key

BWNUQMNADUMENJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC=CC(=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylphenyl)methylamine typically involves the reaction of 2,3-dimethylbenzyl chloride with 2-ethoxyethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include:

    Temperature: The reaction is usually conducted at room temperature.

    Solvent: Common solvents used include ethanol or methanol.

    Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (2,3-Dimethylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, cyanides, and thiolates can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2,3-Dimethylphenyl)methylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,3-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Alkoxy Chain Variations

  • Ethoxy vs. Methoxy: The replacement of ethoxy with methoxy in (2,3-Dimethylphenyl)methylamine reduces molecular weight (193.29 vs.
  • Ethoxyethyl in Pesticides: The ethoxyethyl moiety in 5-Chloro-N-{2-[4-(2-ethoxyethyl)-2,3-dimethylphenoxy]ethyl}-6-ethylpyrimidin-4-amine may enhance solubility in nonpolar matrices, a critical factor in pesticide formulation .

Aromatic Substitutions

  • Dimethylphenyl vs. Dimethoxybenzyl : The target compound’s 2,3-dimethylphenyl group provides steric hindrance without electron-donating effects, whereas dimethoxybenzyl derivatives (e.g., in ) exhibit increased electron density, favoring interactions with enzymes or receptors .
  • Fluorine Incorporation : Fluorine in (2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine improves metabolic stability and bioavailability, a common strategy in drug design .

Heterocyclic Modifications

  • The imidazole-containing analog in demonstrates how introducing nitrogen-rich heterocycles can shift applications toward antimicrobial or kinase-inhibiting agents .

Research Findings and Limitations

  • Synthetic Utility : The ethoxyethyl group in the target compound may serve as a flexible linker in synthesizing hybrid molecules, as seen in pyrimidine-based pesticides .
  • Data Gaps : Direct pharmacological or toxicological data for the target compound are absent in the provided evidence, limiting mechanistic insights.

Biological Activity

(2,3-Dimethylphenyl)methylamine is an organic amine that has garnered attention due to its potential biological activities. The unique structure of this compound, characterized by a dimethyl-substituted phenyl group and an ethoxyethyl side chain, allows it to interact with various biological targets, making it a candidate for pharmacological applications.

Pharmacological Interactions

Research indicates that (2,3-Dimethylphenyl)methylamine interacts with various biological targets, including receptors and enzymes. Its structural similarity to psychoactive compounds suggests potential effects on neurotransmitter systems. Preliminary studies have shown that it may modulate enzyme activity, which is crucial for drug development in neuropharmacology and metabolic regulation.

The compound's ability to bind to specific molecular targets is essential for understanding its therapeutic effects. Modifications in its structure can significantly impact binding affinity and selectivity, which are vital for effective drug design. Studies have demonstrated that changes in the substitution pattern on the phenyl ring can alter its pharmacological profile.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of (2,3-Dimethylphenyl)methylamine. These studies focused on its effects on various cell lines and enzymatic pathways. For instance, one study reported that the compound exhibited inhibitory effects on specific enzymes related to metabolic pathways, suggesting its potential role as a therapeutic agent in metabolic disorders.

In Vivo Studies

Animal models have been used to assess the efficacy and safety of (2,3-Dimethylphenyl)methylamine. Results from these studies indicated that the compound could influence behavior and physiological responses consistent with modulation of neurotransmitter systems. The observed effects were dose-dependent, highlighting the importance of dosage in therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(2,5-Dimethylphenyl)methylamineDimethyl substitution at different positionsDifferent reactivity profile due to substitution
[(2,3-Dimethylphenyl)methyl]amineLacks ethoxyethyl groupMay exhibit different biological activities
(2-Methoxyphenyl)methylamineContains a methoxy group instead of dimethylAlters polarity and potential interactions

The comparison highlights how structural variations influence biological activity and pharmacological properties among similar compounds.

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